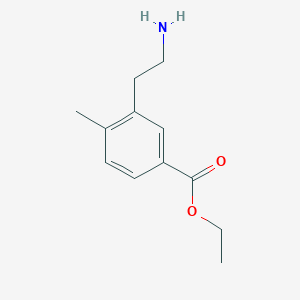

Ethyl 3-(2-aminoethyl)-4-methylbenzoate

Beschreibung

Ethyl 3-(2-aminoethyl)-4-methylbenzoate (C₁₂H₁₅NO₂, MW 205.26) is a benzoate ester derivative featuring a 2-aminoethyl substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The aminoethyl group provides a reactive site for further functionalization, such as acylation or conjugation, while the methyl group contributes to lipophilicity, influencing membrane permeability .

Eigenschaften

IUPAC Name |

ethyl 3-(2-aminoethyl)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11-5-4-9(2)10(8-11)6-7-13/h4-5,8H,3,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJIMXCAPGRMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(2-aminoethyl)-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(2-aminoethyl)-4-methylbenzoic acid+ethanolH2SO4Ethyl 3-(2-aminoethyl)-4-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2-aminoethyl)-4-methylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-aminoethyl)-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-aminoethyl)-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The aminoethyl group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Amino-3-methylbenzoate (C₁₀H₁₃NO₂, MW 179.22)

- Structural Differences: The amino group is positioned at the 4-carbon (vs. 3-(2-aminoethyl) in the target compound), and a methyl group is at the 3-position.

- Physicochemical Properties: Reduced molecular weight and lower solubility in water due to the absence of the aminoethyl side chain. The crystal structure reveals hydrogen-bonded dimers via N–H⋯O interactions, enhancing stability .

- Applications: Used in synthesizing antitumor alkylating agents (e.g., distamycin derivatives), leveraging its amino group for DNA interaction .

Ethoxylated Ethyl-4-aminobenzoate (C₅₉H₁₁₁NO₂₇, MW 1266.6)

- Structural Differences: Ethoxylation of the amino group introduces 25 ethylene oxide units, drastically increasing hydrophilicity.

- Physicochemical Properties : High water solubility (>99% purity) and viscous liquid state at room temperature. Ethoxylation eliminates ethylene oxide residues (<1 ppm) post-synthesis .

- Applications : Primarily used in cosmetics as a UV absorber or stabilizer, contrasting with the pharmaceutical focus of the target compound .

Ethyl 3-Amino-4-(methylamino)benzoate (C₁₁H₁₆N₂O₂, Similarity Score: 0.96)

- Structural Differences: Features a methylamino group at the 4-position and a simple amino group at the 3-position.

- Physicochemical Properties: Increased basicity compared to the target compound due to dual amino groups. Similar molecular weight (208.26) but distinct electronic effects from substituent positioning .

- Applications: Potential in dye chemistry or as a ligand in coordination complexes.

Ethyl 4-Methylbenzoate (C₁₀H₁₂O₂, MW 164.20)

- Structural Differences: Lacks the aminoethyl group entirely, with only a methyl group at the 4-position.

- Physicochemical Properties : Lower molecular weight and lipophilicity (logP ~2.5) compared to the target compound. Poor water solubility, typical of simple esters .

- Applications: Industrial solvent or fragrance component, highlighting the importance of the aminoethyl group in pharmaceutical relevance .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|

| Ethyl 3-(2-aminoethyl)-4-methylbenzoate | C₁₂H₁₅NO₂ | 205.26 | 3-(2-aminoethyl), 4-methyl | Moderate in water | Pharmaceutical intermediates |

| Ethyl 4-amino-3-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | 4-amino, 3-methyl | Low in water | Antitumor agents |

| Ethoxylated ethyl-4-aminobenzoate | C₅₉H₁₁₁NO₂₇ | 1266.6 | Ethoxylated amino group | High in water | Cosmetics |

| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 4-methyl | Low in organic solvents | Industrial solvents |

Research Implications

- Biological Activity: The 2-aminoethyl group in the target compound may enhance binding to biological targets (e.g., DNA or enzymes) compared to non-amino-substituted analogs, as seen in distamycin derivatives .

- Stability: Hydrogen bonding in Ethyl 4-amino-3-methylbenzoate stabilizes its crystalline form, suggesting similar intermolecular interactions could be engineered in the target compound for improved shelf life .

- Drug Design: Substituent positioning (e.g., 3 vs. 4) and side-chain length (aminoethyl vs. ethoxylated) critically influence solubility, bioavailability, and target selectivity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.